molecular formula C33H32N2O8 B613382 Fmoc-Lys(Mca)-OH CAS No. 386213-32-7

Fmoc-Lys(Mca)-OH

Cat. No.: B613382
CAS No.: 386213-32-7
M. Wt: 584.63
InChI Key: BWJJONDPLYEAMC-NDEPHWFRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Lys(Mca)-OH, also known as this compound, is a useful research compound. Its molecular formula is C33H32N2O8 and its molecular weight is 584.63. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Fluorogenic Substrates : Fmoc-Lys(Mca)-OH is used in the solid-phase synthesis of fluorogenic substrates. It is conveniently prepared and used for synthesizing peptides that become fluorescent upon enzymatic cleavage, aiding in enzyme assays and studies (Malkar & Fields, 2004).

  • Fluorescent Labeling of Peptides : This compound plays a crucial role in fluorescent labeling of peptides on solid phase. Its preparation involves benzotriazole methodology and facilitates microwave-enhanced solid-phase fluorescent labeling of peptides, useful in various biochemical assays (Katritzky et al., 2008).

  • Supramolecular Hydrogels : In biomedical applications, this compound derivatives contribute to the creation of supramolecular hydrogels. These gels exhibit antimicrobial activity and are used for drug delivery and tissue engineering due to their biocompatible and biodegradable properties (Croitoriu et al., 2021).

  • Peptide Ligation and Synthesis : It is also instrumental in peptide ligation processes, such as in the synthesis of azido-protected peptides, which are then used for further peptide modifications (Katayama et al., 2008).

  • Synthesis of Branched and Cyclic Peptides : this compound is a building block for branched and cyclic peptides, offering avenues for synthesizing complex peptide structures and modifications (Zhao & Key, 2013).

  • Radiolabeling of Peptides : It has applications in nuclear medicine, particularly in the synthesis of radiolabeled peptides used for diagnostic imaging (Surfraz et al., 2007).

  • Merrifield Peptide Synthesis : this compound is used in Merrifield peptide synthesis, where its protective group plays a crucial role in peptide chain elongation and structure (Larsen et al., 1993).

  • Semisynthetic Insulin Analogs : It's used in preparing novel semisynthetic insulin analogs, showcasing its potential in the development of new therapeutic agents (Žáková et al., 2007).

  • Minimalistic Hydrogels : this compound helps in creating minimalistic dipeptide-based hydrogels with potential biomedical applications (Chakraborty et al., 2020).

  • Preparation of FRET Peptide Substrates : Its role in the preparation of FRET peptide substrates for protease activity assays is significant, especially in the development of triple-helical peptide substrates (Tokmina-Roszyk et al., 2013).

Mechanism of Action

Target of Action

Fmoc-Lys(Mca)-OH is primarily used in the field of peptide synthesis, particularly in the creation of Fluorescence Resonance Energy Transfer (FRET) peptide substrates . These substrates are often utilized for protease activity assays . The primary targets of this compound are therefore proteases, which are enzymes that break down proteins and peptides.

Mode of Action

This compound interacts with its targets (proteases) by acting as a substrate. Proteases recognize the peptide sequence and cleave it at specific sites. The cleavage event can be monitored by the change in fluorescence, which is the basis for FRET assays .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific protease being studied. By acting as a substrate in protease activity assays, this compound can help elucidate the function of these enzymes in various biochemical pathways .

Biochemical Analysis

Biochemical Properties

Fmoc-Lys(Mca)-OH plays a significant role in biochemical reactions, particularly in the context of protease activity assays . It is often utilized in the preparation of fluorescence resonance energy transfer (FRET) peptide substrates . The this compound interacts with various biomolecules, including enzymes like matrix metalloproteinases (MMPs) . These interactions are crucial for the stability of the triple-helix structure in the peptide substrates .

Cellular Effects

The effects of this compound on cellular processes are primarily observed through its role in protease activity assays . It influences cell function by participating in the hydrolysis process, which is a critical part of cellular metabolism . The presence of this compound can affect the rate of hydrolysis, thereby influencing the overall protease activity within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its interactions with other biomolecules. For instance, in the context of FRET peptide substrates, this compound is incorporated into the sequence of a triple-helical peptide (THP) substrate . This incorporation allows this compound to participate in the hydrolysis process, thereby influencing the activity of proteases like MMPs .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, the stability of the triple-helix structure in FRET peptide substrates can be influenced by the presence of this compound . Over time, this can affect the rate of hydrolysis and the overall protease activity .

Metabolic Pathways

This compound is involved in the metabolic pathways related to protease activity. It interacts with enzymes like MMPs, which play a crucial role in the hydrolysis process

Properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H32N2O8/c1-41-21-13-14-22-20(17-31(37)43-29(22)18-21)16-30(36)34-15-7-6-12-28(32(38)39)35-33(40)42-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h2-5,8-11,13-14,17-18,27-28H,6-7,12,15-16,19H2,1H3,(H,34,36)(H,35,40)(H,38,39)/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWJJONDPLYEAMC-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)C(=CC(=O)O2)CC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H32N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

584.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Fmoc-Lys(Mca)-OH and what is its primary use in research?

A1: this compound stands for Nα-(fluoren-9-ylmethoxycarbonyl)-Nε-[(7-methoxycoumarin-4-yl)acetyl]-L-lysine. This compound is not a drug itself, but a strategically designed building block used in solid-phase peptide synthesis []. Specifically, it's incorporated into peptide sequences to create fluorogenic substrates. These substrates are invaluable tools in enzymatic activity studies, as the fluorescence of Mca is often quenched until cleaved from the peptide by a target enzyme.

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